molecular formula C9H17NO2 B8284058 5-Pentyloxy-pyrrolidin-2-one

5-Pentyloxy-pyrrolidin-2-one

Cat. No. B8284058
M. Wt: 171.24 g/mol
InChI Key: AJVZDYLDLSCTOJ-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

2.5 g of 5-hydroxy-pyrrolidin-2-one and 1.25 g of Amberlite IR 120H are heated to 65° C. for 3 hours in 55 cm3 of 1-pentanol. The resin is filtered off, and the remainder is distilled under reduced pressure at a temperature of 22° C./24° C. under 0.5 mbar. The residue is chromatographed on silica (eluent: ethyl acetate), and 2.68 g of the expected product is obtained. m.p. 42°-43° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH2:8](O)[CH2:9][CH2:10][CH2:11][CH3:12]>>[CH2:8]([O:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1)[CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1CCC(N1)=O
Name
Quantity
55 mL
Type
reactant
Smiles
C(CCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin is filtered off
DISTILLATION
Type
DISTILLATION
Details
the remainder is distilled under reduced pressure at a temperature of 22° C./24° C. under 0.5 mbar
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica (eluent: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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